molecular formula C10H10N2O B3827103 3-(2-cyanophenyl)propanamide

3-(2-cyanophenyl)propanamide

Cat. No.: B3827103
M. Wt: 174.20 g/mol
InChI Key: UWZHNIQNSARRJX-UHFFFAOYSA-N
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Description

3-(2-Cyanophenyl)propanamide is a propanamide derivative featuring a cyano group (-CN) at the ortho position of the phenyl ring. This compound is part of a broader class of arylpropanamides, which are characterized by their amide linkage and aromatic substituents.

Properties

IUPAC Name

3-(2-cyanophenyl)propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O/c11-7-9-4-2-1-3-8(9)5-6-10(12)13/h1-4H,5-6H2,(H2,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWZHNIQNSARRJX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CCC(=O)N)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-cyanophenyl)propanamide can be achieved through several methods. One common approach involves the reaction of 2-cyanobenzaldehyde with propanamide under specific conditions. The reaction typically requires a catalyst and controlled temperature to ensure the desired product is obtained with high yield .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using optimized conditions to maximize efficiency and yield. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

3-(2-Cyanophenyl)propanamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines .

Scientific Research Applications

3-(2-Cyanophenyl)propanamide has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(2-cyanophenyl)propanamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Structural Analogues

The following table summarizes key structural analogs of 3-(2-cyanophenyl)propanamide:

Compound Name Substituents/R-Groups Molecular Weight (g/mol) Key Features Reference
This compound Phenyl (2-CN) ~260.3 Cyano group enhances polarity
N-(3-Chlorophenethyl)-2-(4-isobutylphenyl)propanamide Phenyl (4-isobutyl), 3-Cl-phenethyl ~357.9 Chlorine improves lipophilicity
3-[(5-Chloropyridin-2-yl)amino]-N-[(methylcarbamothioyl)amino]propanamide Pyridinyl (5-Cl), thiourea linkage ~313.8 Thiourea enhances bioactivity
3-Chloro-N-(3-hydroxyphenyl)propanamide Phenyl (3-OH), 3-Cl ~214.7 Hydroxyl group increases solubility
Key Observations:
  • Electron-Withdrawing Groups: The cyano group in this compound increases polarity and hydrogen-bonding capacity compared to chloro or hydroxyl substituents .
  • Lipophilicity : Chlorinated analogs (e.g., N-(3-chlorophenethyl)-2-(4-isobutylphenyl)propanamide) exhibit higher logP values, favoring membrane permeability .
Anti-Inflammatory and Analgesic Activity:
  • Propanamide vs. Acetamide: Propanamide derivatives generally show superior anti-inflammatory activity compared to acetamides. For example, compound 8e (a propanamide derivative) exhibited potent analgesic effects without gastric toxicity, likely via non-COX pathways .
  • Chlorinated Derivatives : N-(3-chlorophenethyl)-2-(4-isobutylphenyl)propanamide, a chlorinated ibuprofen analog, may leverage chlorine’s steric and electronic effects for enhanced binding .
Antioxidant and Antimicrobial Activity:
  • Thiourea-Linked Propanamides: 3-[(5-chloropyridin-2-yl)amino]-N-[(methylcarbamothioyl)amino]propanamide (compound 3) demonstrated significant free radical scavenging, attributed to the thiourea moiety .
Limitations:
  • Cyanated Derivatives: While this compound derivatives are metabolically stable, their high polarity may limit blood-brain barrier penetration compared to lipophilic analogs .
Key Observations:
  • Reaction Efficiency : Electron-deficient aryl groups (e.g., nitro or trifluoromethyl) in 6a and 6f reduce yields due to steric hindrance .
  • Solvent Impact: Use of hexafluoroisopropanol (HFIP) improves yields in arylation reactions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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